
Methyl 8-(azidomethyl)cubane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-(azidomethyl)cubane-1-carboxylate: The compound has a molecular formula of C11H11N3O2 and a molecular weight of 217.23 g/mol . Its structure features a cubane core, which is a highly strained and rigid hydrocarbon framework, making it an intriguing subject for research in both organic and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-(azidomethyl)cubane-1-carboxylate typically involves multiple steps, starting from commercially available cubane derivatives. One common synthetic route includes the following steps:
Functionalization of the Cubane Core: The cubane core is first functionalized to introduce a carboxylate group at the 1-position.
Azidomethylation: The next step involves the introduction of an azidomethyl group at the 8-position. This can be achieved through nucleophilic substitution reactions using azide sources such as sodium azide.
Esterification: Finally, the carboxylate group is esterified using methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 8-(azidomethyl)cubane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: Reduction of the azide group can yield amines.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to form a variety of functionalized cubane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro or nitrile derivatives, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Methyl 8-(azidomethyl)cubane-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex cubane derivatives, which are used in materials science and organic synthesis.
Biology: The compound’s unique structure makes it a valuable probe for studying biological systems, particularly in the context of enzyme-substrate interactions.
Medicine: Its potential as a drug candidate is being explored due to its rigid structure, which can improve the pharmacokinetic properties of therapeutic agents.
Industry: The compound is used in the development of advanced materials, including high-energy materials and polymers.
Wirkmechanismus
The mechanism by which Methyl 8-(azidomethyl)cubane-1-carboxylate exerts its effects is primarily related to its ability to undergo various chemical transformations. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages. These reactions are highly specific and efficient, making the compound useful in bioconjugation and drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 8-(bromomethyl)cubane-1-carboxylate
- Methyl 8-(hydroxymethyl)cubane-1-carboxylate
- Methyl 8-(aminomethyl)cubane-1-carboxylate
Uniqueness
Methyl 8-(azidomethyl)cubane-1-carboxylate is unique due to the presence of the azidomethyl group, which imparts distinct reactivity compared to its analogs. The azide group is versatile and can undergo a variety of chemical transformations, making the compound highly valuable for synthetic applications.
Eigenschaften
IUPAC Name |
methyl 4-(azidomethyl)cubane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-9(15)11-6-3-7(11)5-8(11)4(6)10(3,5)2-13-14-12/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEFGQRXXFWQOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

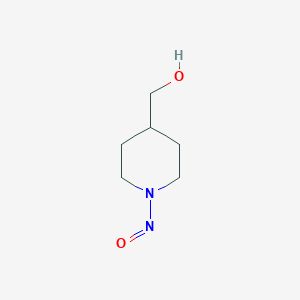
![Benzyl (2-(1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethyl)carbamate](/img/structure/B13504212.png)

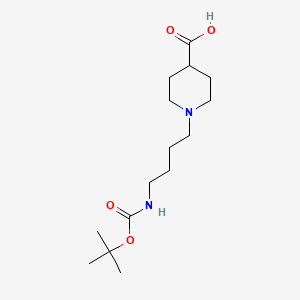
![1-(2,2,2-Trifluoroethoxy)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13504244.png)
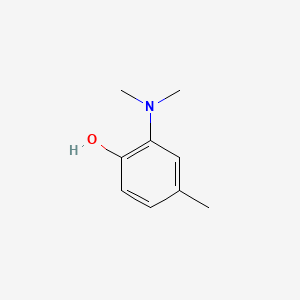
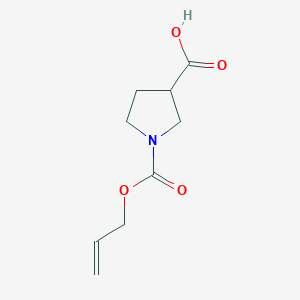
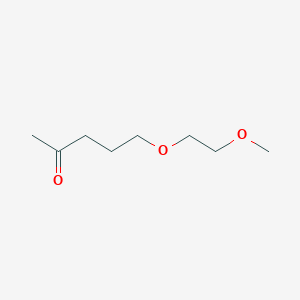
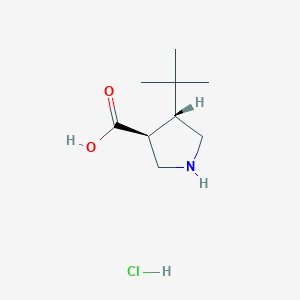
![N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B13504270.png)
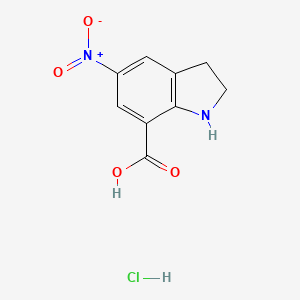
![11,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7,12,14,16-heptaene-2,9-dione](/img/structure/B13504284.png)

